molecular formula C21H26N2O2S B216415 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide

4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide

Cat. No. B216415
M. Wt: 370.5 g/mol
InChI Key: UXHIZSKGEVBTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, especially in the field of neuroscience. In

Scientific Research Applications

4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide has been extensively studied for its potential applications in scientific research, especially in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which makes it a potential candidate for studying dopaminergic pathways in the brain. Additionally, 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide has been shown to inhibit the reuptake of norepinephrine, serotonin, and dopamine, which makes it a potential candidate for studying the effects of monoamine neurotransmitters on behavior.

Mechanism of Action

4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide acts as a potent inhibitor of the dopamine transporter, which leads to increased levels of dopamine in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the behavioral effects of 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide, which include locomotor stimulation and stereotypy. Additionally, 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide has been shown to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its behavioral effects.
Biochemical and Physiological Effects:
4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the striatum, which is thought to be responsible for its locomotor stimulant effects. Additionally, 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide has been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, which may contribute to its cognitive enhancing effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide in lab experiments is its potency as an inhibitor of the dopamine transporter. This makes it a useful tool for studying dopaminergic pathways in the brain. Additionally, 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide has been shown to have a relatively long half-life, which makes it useful for studying the long-term effects of dopamine modulation. However, one of the limitations of using 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide in lab experiments is its potential for abuse. Because of its dopaminergic effects, it may be subject to abuse by individuals seeking to enhance their mood or cognitive function.

Future Directions

There are a number of future directions for research on 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide. One area of interest is its potential as a treatment for Parkinson's disease. Because of its ability to increase dopamine levels in the striatum, it may be useful in treating the motor symptoms of Parkinson's disease. Additionally, 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Further research is needed to explore these potential applications of 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide.

Synthesis Methods

The synthesis of 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine in the presence of benzyl chloride and sodium hydride. The resulting product is then treated with carbon disulfide to obtain the final compound, 4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide. The yield of the synthesis process is typically around 50%.

properties

Product Name

4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

4-benzyl-N-(3,5-dimethoxyphenyl)piperidine-1-carbothioamide

InChI

InChI=1S/C21H26N2O2S/c1-24-19-13-18(14-20(15-19)25-2)22-21(26)23-10-8-17(9-11-23)12-16-6-4-3-5-7-16/h3-7,13-15,17H,8-12H2,1-2H3,(H,22,26)

InChI Key

UXHIZSKGEVBTSP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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